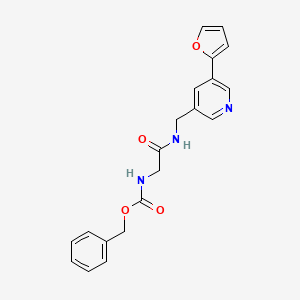

Benzyl (2-(((5-(furan-2-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate

Description

Properties

IUPAC Name |

benzyl N-[2-[[5-(furan-2-yl)pyridin-3-yl]methylamino]-2-oxoethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4/c24-19(13-23-20(25)27-14-15-5-2-1-3-6-15)22-11-16-9-17(12-21-10-16)18-7-4-8-26-18/h1-10,12H,11,13-14H2,(H,22,24)(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTNRYJNZVFFPJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC(=O)NCC2=CC(=CN=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2-(((5-(furan-2-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Synthesis of the pyridine ring: This often involves the condensation of aldehydes with ammonia or amines, followed by cyclization.

Coupling of the furan and pyridine rings: This step usually involves a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which requires a palladium catalyst and a boron reagent.

Introduction of the carbamate group: This can be done by reacting the amine group with an appropriate isocyanate or chloroformate under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-(((5-(furan-2-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The pyridine ring can be reduced to piperidine derivatives using reducing agents such as lithium aluminum hydride.

Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the carbamate nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles like amines, alcohols, and thiols.

Major Products

Oxidation: Furanones and other oxidized derivatives.

Reduction: Piperidine derivatives.

Substitution: Various substituted carbamates.

Scientific Research Applications

Benzyl (2-(((5-(furan-2-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as an antimicrobial and antifungal agent due to the presence of the furan and pyridine rings.

Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding due to its complex structure.

Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzyl (2-(((5-(furan-2-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate involves its interaction with biological targets such as enzymes and receptors. The furan and pyridine rings can participate in π-π stacking interactions, while the carbamate group can form hydrogen bonds with amino acid residues in proteins. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomerism in Pyridine and Furan Substituents

A closely related analog, Benzyl (2-(((6-(furan-3-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate (CAS 2034387-71-6), differs in the substitution pattern: the furan is attached at the pyridine’s 6-position (vs. 5-position) and the furan substituent is at the 3-position (vs. 2-position) .

- Molecular Weight : Both compounds share the formula C20H19N3O4 (MW 365.4 g/mol), but positional isomerism may alter physicochemical properties.

- Biological Implications : The 5-(furan-2-yl) substitution in the target compound could enhance π-π stacking or hydrogen bonding with microbial targets compared to the 6-(furan-3-yl) analog .

Carbamate Derivatives with Antimicrobial Activity

Morpholino-Substituted Analogs ()

Compounds like Benzyl (S)-(2-(((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)amino)-2-oxoethyl)carbamate (3a) exhibit antibacterial activity via oxazolidinone pharmacophores.

- Key Differences: The target compound replaces the morpholino-fluorophenyl group with a furan-pyridine system. Activity: Morpholino derivatives target bacterial ribosomes, while the furan-pyridine system may interact with different microbial enzymes or receptors .

Anti-Mycobacterial Carbamates ()

Compounds such as Benzyl (2-((3,4-Dimethoxyphenethyl)amino)-2-oxoethyl)carbamate (10) show anti-mycobacterial activity.

- Structural Comparison :

- The dimethoxyphenethyl group in 10 provides hydrophobicity and electron-rich aromatic interactions, whereas the furan-pyridine system in the target compound offers a smaller, more rigid scaffold.

- Synthetic Routes : Both use carbodiimide-based coupling (EDCI·HCl/HOBt), suggesting similar scalability .

Pyridine-Based Carbamates with Varied Linkers ()

- Compound-Linker 2.20 () : A complex derivative with a benzoazepine-pyridine-carbamate structure (MW >800 g/mol) highlights the carbamate’s role in conjugation chemistry. The target compound’s lower MW (365.4 g/mol) may improve bioavailability .

- Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate (): Features a dihydropyridinone ring (MW 244.25 g/mol).

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Physicochemical Data

- Key Trends :

- The target compound’s logP (~2.5) balances lipophilicity for membrane permeability and aqueous solubility.

- Higher MW analogs (e.g., 3a ) may face challenges in bioavailability .

Biological Activity

Benzyl (2-(((5-(furan-2-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure and Properties

The compound features a carbamate functional group, which is known for enhancing the biological activity of many pharmacologically active compounds. The presence of a furan ring and a pyridine moiety contributes to its unique pharmacological profile.

Antimicrobial Activity

Research has indicated that carbamate derivatives exhibit significant antimicrobial properties. A study on related benzyl carbamates demonstrated their effectiveness against various strains of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 0.625 to 6.25 μg/mL . While specific data on the benzyl carbamate is limited, the structural similarities suggest potential efficacy against bacterial infections.

Table 1: Antimicrobial Activity of Related Benzyl Carbamates

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 3d | 10 | M. tuberculosis H37Ra |

| 3l | 0.625 | M. tuberculosis H37Rv |

| 3i | 1.25 | Clinically isolated strains |

Anticancer Activity

The anticancer properties of carbamates have been explored extensively. For instance, compounds with similar structures have shown promise in inhibiting cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways involved in tumor growth .

In vitro studies have revealed that certain derivatives exhibit cytotoxic effects against cancer cell lines, including A549 (lung cancer) and others, suggesting that the compound may also possess anticancer properties.

Case Studies

- Study on Antitubercular Activity : A series of benzyl carbamates were synthesized and tested for their antitubercular activity. Among these, compounds with structural similarities to our target compound exhibited significant activity against drug-resistant strains of M. tuberculosis.

- Anticancer Evaluation : In a comparative study, several carbamate derivatives were evaluated for their cytotoxic effects on human cancer cell lines. Results indicated that modifications to the carbamate structure could enhance potency while reducing toxicity .

The biological activity of benzyl carbamates can be attributed to their ability to interact with specific biological targets, including enzymes involved in cellular processes. The carbamate group enhances the reactivity towards nucleophiles, which can lead to inhibition of key enzymes such as DNA gyrase and topoisomerase, crucial for bacterial survival and proliferation .

Q & A

Q. Critical Parameters :

- Temperature : Pyridine ring functionalization requires 60–80°C for optimal yield .

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for heterocyclic coupling .

- Catalysts : Pd(PPh₃)₄ or PdCl₂(dppf) improves cross-coupling efficiency for furan-pyridine intermediates .

How is the structural integrity of this compound confirmed post-synthesis?

Basic Research Question

Structural validation employs spectroscopic and chromatographic methods:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 7.2–8.5 ppm confirm aromatic protons from the pyridine and furan rings. The carbamate NH signal appears at δ 5.5–6.0 ppm .

- ¹³C NMR : Carbonyl groups (C=O) resonate at ~165–170 ppm, while the furan C-O-C appears at ~150 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 396.2) .

- HPLC : Retention time consistency (e.g., C18 column, acetonitrile/water mobile phase) verifies purity .

What methodological approaches are employed to analyze the stereochemical configuration of this compound and its impact on biological activity?

Advanced Research Question

Stereochemistry is critical for biological interactions:

- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., Chiralpak AD-H) and hexane/isopropanol eluents .

- X-ray Crystallography : Resolves absolute configuration, particularly for the 2-oxoethyl carbamate group .

- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding affinities to enzymes like VAP-1, correlating stereochemistry with inhibitory activity (e.g., Ki values < 100 nM for R-isomers) .

Q. Data Interpretation :

- Stereochemical mismatches (e.g., S- vs. R-isomers) can lead to 10-fold differences in IC₅₀ values, necessitating rigorous enantiomeric purity checks .

How can researchers address contradictions in biological activity data across different studies involving this compound?

Advanced Research Question

Discrepancies often arise from assay variability or impurity profiles:

Orthogonal Assays : Cross-validate using:

- Enzymatic Assays : Measure direct inhibition (e.g., fluorescence-based VAP-1 inhibition) .

- Cell-Based Assays : Evaluate cytotoxicity (MTT assay) and target engagement (e.g., Western blot for downstream biomarkers) .

Purity Analysis :

- LC-MS/MS : Detect trace impurities (e.g., deacetylated byproducts) that may confound bioactivity .

- Elemental Analysis : Confirm stoichiometric ratios (C, H, N within ±0.4% of theoretical) .

Batch Consistency : Replicate synthesis under standardized conditions (e.g., fixed molar ratios, inert gas purging) to minimize variability .

What strategies are recommended for optimizing the compound’s solubility and stability in pharmacological studies?

Advanced Research Question

- Solubility Enhancement :

- Stability Profiling :

How does the furan-pyridine moiety influence the compound’s reactivity in derivatization reactions?

Basic Research Question

The furan-pyridine core enables diverse functionalization:

- Electrophilic Aromatic Substitution : Nitration or halogenation at the pyridine C4 position .

- Metal-Catalyzed Cross-Coupling : Suzuki reactions with aryl boronic acids to expand the aromatic system .

- Oxidation : Furan rings oxidize to diketones under strong acidic conditions (e.g., HNO₃/H₂SO₄), altering electronic properties .

Q. Reactivity Table :

| Reaction Type | Conditions | Outcome | Reference |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DMF, 80°C | Biaryl derivatives | |

| Carbamate Alkylation | K₂CO₃, DMF, RT | N-alkylated carbamates | |

| Furan Oxidation | HNO₃/H₂SO₄, 0°C | Diketone formation |

What computational tools are recommended for predicting the compound’s pharmacokinetic properties?

Advanced Research Question

- ADMET Prediction :

- SwissADME : Estimates logP (2.1), CNS permeability (low), and P-glycoprotein substrate likelihood .

- pkCSM : Predicts oral bioavailability (50–60%) and hepatic metabolism via CYP3A4 .

- Molecular Dynamics (MD) : Simulations (GROMACS) model membrane permeability and protein-ligand binding stability .

Q. Key Findings :

- The carbamate group increases metabolic stability (t₁/₂ > 4h in human liver microsomes) compared to ester analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.